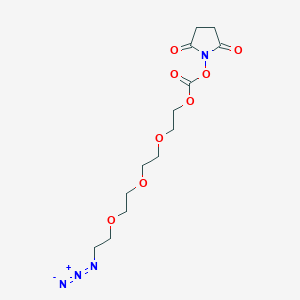
Azido-PEG3-succinimidyl carbonate
Overview
Description
Azido-PEG3-succinimidyl carbonate is a compound that contains both azide and succinimidyl carbonate moieties. It is a polyethylene glycol (PEG) linker, which is widely used in bioconjugation and drug delivery applications. The azide group in this compound can undergo copper-catalyzed Click Chemistry reactions with alkynes, while the succinimidyl carbonate group reacts with amine nucleophiles . The hydrophilic nature of the PEG linker increases the water solubility of the compound, making it suitable for various research purposes .
Mechanism of Action
Target of Action
The primary targets of Azido-PEG3-succinimidyl carbonate are alkynes and amine nucleophiles . The compound contains azide and succinimidyl carbonate moieties, which interact with these targets to form stable linkages .
Mode of Action
This compound interacts with its targets through Click Chemistry reactions . The azide group in the compound can undergo copper-catalyzed Click Chemistry reactions with alkynes . The succinimidyl carbonate group is a good leaving group and commonly reacts with amine nucleophiles .
Biochemical Pathways
The compound’s interaction with its targets leads to the formation of triazole linkages and carbamates . These reactions are part of the broader biochemical pathways involving the synthesis and modification of complex molecules. The exact downstream effects depend on the specific alkyne and amine nucleophile involved in the reaction .
Pharmacokinetics
The compound’shydrophilic PEG linker is known to increase its water solubility , which could potentially enhance its bioavailability and distribution in the body.
Result of Action
The result of the compound’s action is the formation of stable triazole linkages and carbamates . These linkages can be used to create complex molecules with specific properties, making this compound a valuable tool in biochemical research and drug delivery .
Biochemical Analysis
Biochemical Properties
Azido-PEG3-succinimidyl carbonate plays a significant role in biochemical reactions. The azide group in the compound can undergo copper-catalyzed Click Chemistry reactions with alkynes . The succinimidyl carbonate group is a good leaving group and commonly reacts with amine nucleophiles . These interactions allow this compound to bind and react with various enzymes, proteins, and other biomolecules.
Molecular Mechanism
The molecular mechanism of action of this compound involves its azide and succinimidyl carbonate moieties. The azide group can undergo copper-catalyzed Click Chemistry reactions with alkynes, forming a stable triazole linkage . The succinimidyl carbonate group, being a good leaving group, readily reacts with amine nucleophiles . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. The compound is known for its stability and water solubility, thanks to the hydrophilic PEG linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG3-succinimidyl carbonate typically involves the reaction of a PEG derivative with azide and succinimidyl carbonate groups. One common method is to start with a PEG derivative that has a terminal hydroxyl group. This hydroxyl group is first converted to a succinimidyl carbonate group using a reagent like N,N’-disuccinimidyl carbonate (DSC) in the presence of a base such as triethylamine. The resulting intermediate is then reacted with sodium azide to introduce the azide group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as column chromatography and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG3-succinimidyl carbonate undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages
Nucleophilic Substitution Reactions: The succinimidyl carbonate group reacts with amine nucleophiles to form carbamate linkages
Common Reagents and Conditions
Copper Catalysts: Used in Click Chemistry reactions to facilitate the reaction between azide and alkyne groups.
Amines: React with the succinimidyl carbonate group to form carbamate linkages.
Major Products Formed
Triazole Linkages: Formed from the reaction of the azide group with alkynes.
Carbamate Linkages: Formed from the reaction of the succinimidyl carbonate group with amines.
Scientific Research Applications
Azido-PEG3-succinimidyl carbonate has a wide range of applications in scientific research, including:
Bioconjugation: Used to link biomolecules such as proteins, peptides, and antibodies through Click Chemistry and nucleophilic substitution reactions
Drug Delivery: The PEG linker enhances the solubility and stability of drug molecules, making it useful in the development of drug delivery systems
Nanoparticle Formation: Incorporated into nanoparticle-forming polymeric systems for targeted drug delivery.
Immunology and Virology: Used in the modification of peptides and proteins for immunological and virological studies.
Comparison with Similar Compounds
Azido-PEG3-succinimidyl carbonate is unique due to its combination of azide and succinimidyl carbonate moieties, which allow it to undergo both Click Chemistry and nucleophilic substitution reactions. Similar compounds include:
Azido-PEG-NHS ester: Contains an azide group and an NHS ester group, which also reacts with amines but does not undergo Click Chemistry.
Azido-PEG-CH2CO2-NHS: Contains an azide group and a carboxylate ester group, which can react with amines and undergo Click Chemistry.
These similar compounds share some functional groups with this compound but differ in their specific reactivity and applications.
Properties
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O8/c14-16-15-3-4-21-5-6-22-7-8-23-9-10-24-13(20)25-17-11(18)1-2-12(17)19/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGURCMIYKOKGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2110448-98-9 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2110448-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)

![(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide](/img/structure/B605762.png)
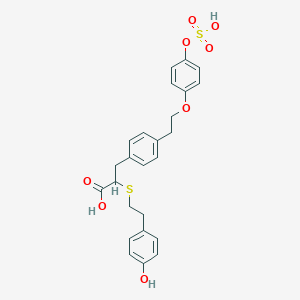

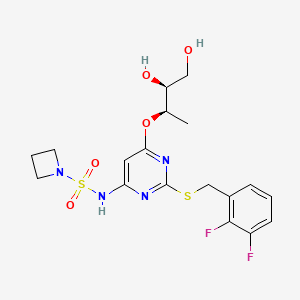
![(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One](/img/structure/B605766.png)
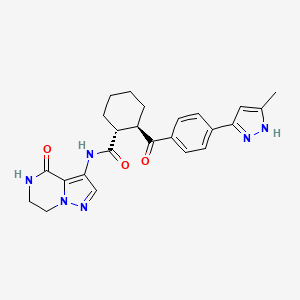
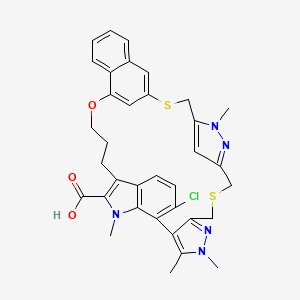
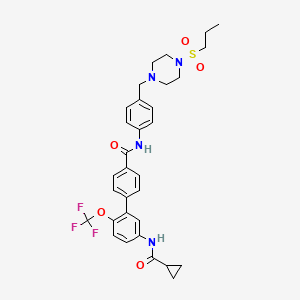
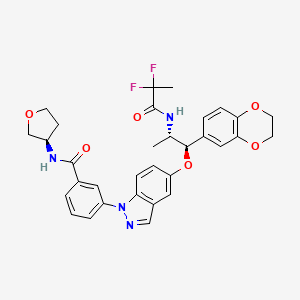
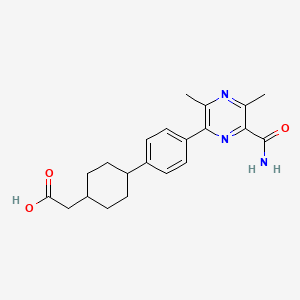

![(1R)-2-[(5S)-5-{[5-Chloro-2-(1H-tetrazol-1-yl)benzyl]carbamoyl}-4,5-dihydro-1H-pyrazol-1-yl]-1-(4-fluorophenyl)-2-oxoethyl propanoate](/img/structure/B605780.png)
